molecular formula C24H22ClN3O3S2 B11630304 Prop-2-en-1-yl 6-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate

Prop-2-en-1-yl 6-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11630304
M. Wt: 500.0 g/mol
InChI Key: OLJUFCAWFYCWSI-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 6-({[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound that features a variety of functional groups, including cyano, thiophene, and dihydropyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 6-({[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the dihydropyridine core. This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The thiophene and cyano groups are then introduced through subsequent reactions, such as nucleophilic substitution and cyanation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Hantzsch reaction and other steps, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 6-({[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

PROP-2-EN-1-YL 6-({[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 6-({[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammation or pain signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROP-2-EN-1-YL 6-({[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C24H22ClN3O3S2

Molecular Weight

500.0 g/mol

IUPAC Name

prop-2-enyl 6-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C24H22ClN3O3S2/c1-4-9-31-24(30)21-15(3)27-23(17(12-26)22(21)19-6-5-10-32-19)33-13-20(29)28-18-11-16(25)8-7-14(18)2/h4-8,10-11,22,27H,1,9,13H2,2-3H3,(H,28,29)

InChI Key

OLJUFCAWFYCWSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=CS3)C#N

Origin of Product

United States

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